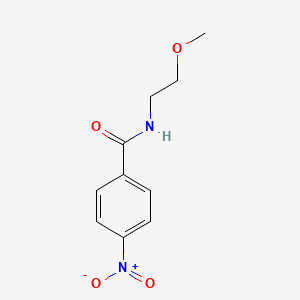

N-(2-methoxyethyl)-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-16-7-6-11-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRBGHXWHDMLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Process Optimization

Established Synthetic Routes

Traditional methods for synthesizing N-(2-methoxyethyl)-4-nitrobenzamide and similar amides rely on well-documented chemical reactions, particularly those involving acyl chlorides and amine condensations.

Acyl Chloride Coupling Strategies

A prevalent strategy for forming the amide linkage in this compound involves the use of an activated carboxylic acid derivative, typically an acyl chloride. This approach, known as acylation, is a cornerstone of organic synthesis. The key reactive intermediate, 4-nitrobenzoyl chloride, is readily prepared from 4-nitrobenzoic acid.

The general reaction involves the nucleophilic attack of the amine group of 2-methoxyethylamine (B85606) on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

A related method involves the synthesis of 2-Methoxy-4-nitrobenzoyl chloride, which can then be reacted with various nucleophiles to create a range of derivatives. The synthesis of this acyl chloride starts with 2-methoxy-4-nitrobenzoic acid, which can be prepared by either methylating 2-hydroxy-4-nitrobenzoic acid or by nitrating 2-methoxybenzoic acid. The subsequent conversion to the acyl chloride is typically achieved using thionyl chloride (SOCl₂).

Amine-Benzoyl Chloride Condensations

The condensation reaction between an amine and a benzoyl chloride is a widely used and efficient method for amide bond formation. In the specific synthesis of this compound, this involves the direct reaction of 2-methoxyethylamine with 4-nitrobenzoyl chloride.

This type of reaction, often referred to as the Schotten-Baumann reaction, is typically performed in a two-phase system or in the presence of a suitable base to scavenge the HCl produced. mdpi.com For instance, in the synthesis of a similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, 2-(3-chlorophenyl)ethan-1-amine was reacted with 4-nitrobenzoyl chloride in dichloromethane, with triethylamine (B128534) added as a base. mdpi.com This method is known for its rapid reaction times and facile workup procedures. mdpi.com

The following table outlines a typical reaction setup for an amine-benzoyl chloride condensation:

| Reagent | Molar Equivalent | Purpose |

| Amine (e.g., 2-methoxyethylamine) | 1.0 | Nucleophile |

| Acyl Chloride (e.g., 4-nitrobenzoyl chloride) | 1.0 | Electrophile |

| Base (e.g., Triethylamine, Pyridine) | 1.2 - 1.5 | HCl Scavenger |

| Solvent (e.g., Dichloromethane) | - | Reaction Medium |

Nitro Group Reductions for Derivative Synthesis

While not a direct synthesis of this compound, the reduction of the nitro group is a critical subsequent step for the synthesis of its derivatives, particularly the corresponding aniline (B41778) compound. This transformation is significant as aromatic amines are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other biologically active molecules.

The classical approach involves a two-step process: reduction of the nitro compound to an amine, followed by acylation. nih.gov However, more direct methods are being developed. A variety of reducing agents can be employed for the conversion of the nitro group to an amine. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), as well as chemical reduction with metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic conditions. nih.govyoutube.com For instance, iron dust has been used as a reductant in water for the synthesis of N-aryl amides from nitroarenes and acyl halides. nih.gov

The choice of reducing agent and conditions can be tailored to be compatible with other functional groups present in the molecule. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of specific catalysts can selectively reduce the nitro group.

Advanced Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. Mechanochemistry has emerged as a promising alternative to traditional solvent-based syntheses.

Mechanochemical Synthesis Techniques

Mechanochemistry utilizes mechanical energy, such as ball milling, to induce chemical reactions in the solid state or with minimal solvent. ucm.es This technique offers several advantages, including reduced solvent waste, potentially faster reaction times, and access to different reaction pathways compared to solution-phase chemistry. ucm.es

The mechanosynthesis of amides, including derivatives of 4-nitrobenzamide (B147303), has been successfully demonstrated. For example, N-(2,2-diphenylethyl)-4-nitrobenzamide was synthesized by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a shaker-type ball mill. mdpi.com This solvent-free approach was reported to be environmentally friendly and efficient. mdpi.com

The general procedure for such a synthesis is outlined below:

| Step | Action |

| 1 | The amine and acyl chloride are placed in a stainless steel milling jar with stainless steel balls. |

| 2 | The jar is vibrated at a specific frequency for a set duration. |

| 3 | The contents are then washed with a suitable solvent (e.g., dichloromethane) and water to isolate the product. |

This method has the potential to be adapted for the synthesis of this compound, offering a greener and more efficient manufacturing process.

Reaction Condition Optimization

Optimizing reaction conditions is a critical aspect of synthesizing this compound efficiently and with high purity. Key parameters that are often adjusted include the choice of solvent, base, reaction temperature, and reaction time.

For acyl chloride coupling and amine-benzoyl chloride condensation reactions, the selection of the base is important. Tertiary amines like triethylamine or pyridine (B92270) are commonly used due to their ability to effectively neutralize the generated HCl without competing in the main reaction. The solvent choice can influence reaction rates and solubility of reactants and products. Dichloromethane is a frequent choice for its inertness and ability to dissolve a wide range of organic compounds. mdpi.com

In the context of nitro group reductions, the optimization involves selecting the appropriate catalyst and hydrogen source. For catalytic hydrogenations, factors such as catalyst loading, hydrogen pressure, and temperature are fine-tuned to achieve complete and selective reduction. For metal-acid reductions, the concentration of the acid and the reaction temperature are crucial parameters.

Solvent Selection Effects on Reaction Kinetics

The choice of solvent is a critical factor that can significantly influence the rate and outcome of the amidation reaction. Solvents not only dissolve the reactants but also affect the transition state energy of the reaction.

In the synthesis of related N-substituted benzamides, various solvents have been employed, with their selection impacting reaction times and yields. Dichloromethane (DCM) is a common choice due to its inert nature and ability to dissolve both the acid chloride and the amine. mdpi.com Toluene is another viable option, particularly for its higher boiling point, which can be advantageous for reactions requiring elevated temperatures. nih.gov

The polarity of the solvent can play a crucial role. Polar aprotic solvents, for instance, can solvate the cationic intermediates, potentially accelerating the reaction. However, overly polar solvents might lead to unwanted side reactions. The effect of different solvents on the reaction kinetics for the synthesis of this compound can be systematically evaluated to determine the optimal medium.

Table 1: Hypothetical Influence of Solvent on Reaction Kinetics for the Synthesis of this compound

| Solvent | Dielectric Constant (20°C) | Expected Relative Rate | Potential Issues |

| Dichloromethane | 9.1 | Moderate | Potential for side reactions |

| Toluene | 2.4 | Slow | May require higher temperatures |

| Acetonitrile (B52724) | 37.5 | Fast | Possible solubility issues |

| Tetrahydrofuran | 7.6 | Moderate | Potential for peroxide formation |

Temperature Control in Amidation Reactions

Temperature is a key parameter in controlling the rate of amidation. Generally, higher temperatures lead to faster reaction rates. However, for the synthesis of this compound, precise temperature control is essential to minimize the formation of impurities.

Exothermic reactions, such as the reaction between an acid chloride and an amine, can lead to localized overheating, promoting side reactions and decomposition of the product. Therefore, maintaining a consistent and controlled temperature profile is crucial for achieving high yields and purity. Studies on similar reactions often employ temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates and the solvent used. mdpi.comresearchgate.net For instance, some syntheses of N-substituted benzamides are effectively carried out at room temperature. mdpi.com

Table 2: Illustrative Temperature Effects on the Synthesis of this compound

| Temperature (°C) | Expected Reaction Time | Potential Impact on Purity |

| 0 - 5 | Several hours | High purity, minimal byproducts |

| Room Temperature (~25) | 1-2 hours | Good purity, potential for minor impurities |

| 50 | < 1 hour | Increased rate, higher risk of side reactions |

| Reflux (DCM, ~40°C) | < 30 minutes | Fastest rate, significant risk of impurity formation |

This table is illustrative and based on general knowledge of amidation reactions. Optimal temperatures would need to be determined experimentally.

Process Intensification and Green Chemistry Metrics

Application of Continuous Flow Reactors

Continuous flow reactors offer significant advantages over traditional batch reactors for the synthesis of this compound. These advantages include superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, particularly for exothermic reactions. wiley-vch.de

The synthesis of related nitro compounds has been successfully demonstrated in continuous flow systems, showcasing reduced reaction times and improved yields. wiley-vch.de For the production of this compound, a flow setup would involve pumping streams of 4-nitrobenzoyl chloride and 2-methoxyethylamine, along with a base, into a heated reaction coil where they would mix and react. This approach allows for rapid optimization of reaction conditions and facilitates seamless scale-up.

Atom Economy and E-Factor Analysis

Green chemistry metrics such as atom economy and the Environmental Factor (E-Factor) are essential for evaluating the sustainability of a chemical process.

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. For the ideal synthesis of this compound from 4-nitrobenzoyl chloride and 2-methoxyethylamine, the atom economy can be calculated as follows:

Reaction: C₇H₄ClNO₃ + C₃H₉NO → C₁₀H₁₂N₂O₄ + HCl

Molecular Weight of this compound: 224.22 g/mol

Molecular Weight of 4-nitrobenzoyl chloride: 185.57 g/mol

Molecular Weight of 2-methoxyethylamine: 75.11 g/mol

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy = (224.22 / (185.57 + 75.11)) x 100 ≈ 86.0%

This indicates that, theoretically, a significant portion of the reactant atoms can be incorporated into the final product.

The E-Factor provides a measure of the waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product. A lower E-factor signifies a more environmentally friendly process. For the synthesis of this compound, the main byproduct is hydrochloric acid, which is typically neutralized by a base like triethylamine, forming triethylammonium (B8662869) chloride as waste.

Table 3: Theoretical Atom Economy and E-Factor Calculation

| Metric | Calculation | Value | Interpretation |

| Atom Economy | (224.22 / (185.57 + 75.11)) * 100 | ~86.0% | High efficiency in atom incorporation |

| E-Factor (Theoretical) | (Mass of HCl / Mass of Product) | ~0.16 | Low waste generation in the ideal reaction |

| E-Factor (Practical) | (Mass of all waste / Mass of Product) | >0.16 | Higher due to solvent, base, and workup |

The practical E-factor will be higher than the theoretical value due to the use of solvents, catalysts, and reagents for workup and purification, which all contribute to the waste stream.

By focusing on these key areas of synthetic methodology and process optimization, the production of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Iii. Chemical Reactivity and Transformation Studies

Fundamental Reaction Pathways of the Nitrobenzamide Moiety

The nitrobenzamide core of N-(2-methoxyethyl)-4-nitrobenzamide is the primary site of its chemical reactivity. The transformations it undergoes can be broadly categorized into oxidative, reductive, and substitution reactions.

While the nitro group is in a high oxidation state, oxidative transformations can target other parts of the molecule. Under harsh oxidative conditions, the aromatic ring can be cleaved. However, more subtle oxidations can occur at the methoxyethyl side chain. For instance, oxidation of the ether linkage could potentially lead to the formation of an ester or, with cleavage, an alcohol and a carboxylic acid. The amide N-H bond can also be a site for oxidation, although this is less common.

The reduction of the nitro group is a cornerstone of the chemistry of nitroaromatic compounds. This transformation is pivotal for the synthesis of the corresponding anilines, which are versatile intermediates in the preparation of a wide array of compounds, including dyes, pharmaceuticals, and polymers. The reduction of this compound to N-(2-methoxyethyl)-4-aminobenzamide can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), is a clean and efficient method for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297).

Chemical reduction offers an alternative, with reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or sodium dithionite (B78146) (Na2S2O4) being commonly used. The choice of reducing agent can sometimes allow for selective reduction of the nitro group in the presence of other reducible functional groups.

| Reducing Agent | Reaction Conditions | Product |

| H2, Pd/C | Ethanol, Room Temperature | N-(2-methoxyethyl)-4-aminobenzamide |

| SnCl2, HCl | Ethanol, Reflux | N-(2-methoxyethyl)-4-aminobenzamide |

| Na2S2O4 | Aqueous solution | N-(2-methoxyethyl)-4-aminobenzamide |

The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic substitution, making reactions like Friedel-Crafts acylation or alkylation difficult. Any electrophilic substitution would be directed to the meta position relative to the nitro group.

Conversely, the nitro group activates the ring for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are susceptible to attack by nucleophiles. In the case of this compound, a strong nucleophile could potentially displace a leaving group at the ortho position, though the parent compound lacks a suitable leaving group for such a reaction to occur readily.

Derivatization Strategies via Amide Linkage Modifications

The amide bond in this compound presents another handle for chemical modification. Hydrolysis of the amide, either under acidic or basic conditions, would cleave the molecule into 4-nitrobenzoic acid and 2-methoxyethylamine (B85606). This reaction can be a useful synthetic step if functionalization of the carboxylic acid or the amine is desired separately.

Another derivatization strategy involves the conversion of the amide to a thioamide. This can be achieved using reagents like Lawesson's reagent. The resulting thioamide would have altered chemical and electronic properties, potentially leading to different biological activities or further reaction possibilities.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the key transformations of this compound have been inferred from studies on analogous nitroaromatic compounds. The reduction of the nitro group by catalytic hydrogenation is understood to proceed through a series of intermediates. The nitro group is first reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group. Each step involves the addition of hydrogen atoms across the nitrogen-oxygen bonds, mediated by the catalyst surface.

The mechanism of nucleophilic aromatic substitution, when applicable, follows a well-established pathway. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of the leaving group then restores the aromaticity of the ring, yielding the substituted product. The strong electron-withdrawing effect of the para-nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex.

Iv. Advanced Structural Elucidation and Characterization Techniques

X-ray Crystallographic Analysis

While a specific crystallographic study for N-(2-methoxyethyl)-4-nitrobenzamide is not publicly available, detailed analyses of closely related compounds, such as N-chloro-N-methoxy-4-nitrobenzamide and N-(3-chlorophenethyl)-4-nitrobenzamide, offer significant insights into the expected structural characteristics. core.ac.ukmdpi.com

Single-crystal X-ray diffraction studies on analogous compounds provide precise measurements of bond lengths and angles. For instance, in N-chloro-N-methoxy-4-nitrobenzamide, the amide N(1)–C(1) bond length is reported to be 1.408(2) Å. mdpi.com In a related structure, N-methoxy-4-nitrobenzamide, the sum of bond angles around the nitrogen atom is 354°, indicating a nearly planar configuration at the amide nitrogen. core.ac.uk The analysis of N-(3-chlorophenethyl)-4-nitrobenzamide further confirms the geometry of the 4-nitrobenzamide (B147303) moiety. mdpi.com

A comparative table of selected bond lengths and angles for analogous compounds is presented below:

| Compound | Bond | Length (Å) | Bond Angle | Angle (°) |

| N-chloro-N-methoxy-4-nitrobenzamide | N(1)–C(1) | 1.408(2) | O(1)–N(1)–C(1) | 112.04(13) |

| N-chloro-N-methoxy-4-nitrobenzamide | C(1)=O(1) | - | C(1)–N(1)–O(5) | 110.26(11) |

| N-methoxy-4-nitrobenzamide | N–C | - | Sum of angles at N | 354 |

Data derived from studies on analogous compounds.

Hydrogen bonds are fundamental to the supramolecular chemistry of benzamides. In structures containing an N-H group, such as N-(3-chlorophenethyl)-4-nitrobenzamide, intermolecular N-H…O hydrogen bonds are a dominant feature, linking molecules together. mdpi.com The carbonyl oxygen and the oxygen atoms of the nitro group are common hydrogen bond acceptors. Weaker C-H…O interactions also contribute to the stability of the crystal packing, forming a more intricate network of contacts.

| Compound | Torsion Angle | Value (°) |

| N-chloro-N-methoxy-4-nitrobenzamide | O(1)–C(1)–C(2)–C(7) | -30.4(2) |

| N-chloro-N-methoxy-4-nitrobenzamide | O(3)–N(2)–C(5)–C(6) | 3.7(2) |

Data derived from studies on analogous compounds.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for confirming the identity and purity of this compound and for providing further structural details.

Predicted ¹H and ¹³C NMR chemical shifts for this compound can be inferred from analogous structures:

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH (ortho to NO₂) | ~8.3 | ~124 |

| Aromatic CH (ortho to C=O) | ~8.0 | ~129 |

| Carbonyl C=O | - | ~165 |

| Aromatic C-NO₂ | - | ~149 |

| Aromatic C-C=O | - | ~141 |

| -CH₂-N | ~3.6 | ~40 |

| -CH₂-O | ~3.5 | ~70 |

| -O-CH₃ | ~3.3 | ~59 |

Predicted values based on data from analogous compounds. mdpi.commdpi.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For N-(2-methoxyethyl)-4-methyl-3-nitrobenzamide, a related compound, the predicted monoisotopic mass is 238.09535 Da. uni.lu High-resolution mass spectrometry of N-(3-chlorophenethyl)-4-nitrobenzamide shows a mass error of -1.31 ppm, confirming its elemental composition. mdpi.com

Infrared (IR) spectroscopy would show characteristic absorption bands for the functional groups present in this compound. Key expected vibrations include the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals corresponding to each unique proton group. The aromatic protons on the 4-nitrophenyl ring are anticipated to appear as two distinct doublets due to their coupling with each other in a para-substituted pattern. The protons on the N-(2-methoxyethyl) side chain would present as a series of signals, including two triplets for the adjacent methylene (B1212753) (-CH₂-) groups, a singlet for the methoxy (B1213986) (-OCH₃) protons, and a broad signal for the amide (N-H) proton.

Table 1. Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Corresponding Protons |

| Aromatic Protons (ortho to NO₂) | ~8.3 | Doublet (d) | 2H | Ar-H |

| Aromatic Protons (ortho to C=O) | ~8.0 | Doublet (d) | 2H | Ar-H |

| Amide Proton | ~6.5 - 8.0 | Broad Singlet (br s) or Triplet (t) | 1H | -NH - |

| Methylene (adjacent to N) | ~3.6 | Triplet (t) or Quartet (q) | 2H | -NH-CH₂ - |

| Methylene (adjacent to O) | ~3.5 | Triplet (t) | 2H | -CH₂ -O- |

| Methoxy Protons | ~3.3 | Singlet (s) | 3H | -OCH₃ |

Note: Predicted chemical shifts are estimates based on standard values and may vary based on solvent and experimental conditions.

Carbon-13 NMR maps the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal. The spectrum for this compound would be expected to show eight unique signals. Key signals would include the carbonyl carbon of the amide group, typically found in the 160-170 ppm region, and four signals for the aromatic carbons of the nitrobenzene (B124822) ring. The aliphatic side chain would contribute three distinct signals: two for the methylene carbons and one for the methoxy carbon.

Table 2. Predicted ¹³C NMR Spectral Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) | Corresponding Carbon |

| Carbonyl Carbon | ~165 | C =O |

| Aromatic Carbon (C-NO₂) | ~150 | Ar-C |

| Aromatic Carbon (C-C=O) | ~140 | Ar-C |

| Aromatic Carbons (C-H) | ~124, ~129 | Ar-C |

| Methylene Carbon (adjacent to O) | ~70 | -C H₂-O- |

| Methoxy Carbon | ~59 | -OC H₃ |

| Methylene Carbon (adjacent to N) | ~40 | -NH-C H₂- |

Note: Predicted chemical shifts are estimates and can vary.

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. Strong, sharp peaks corresponding to the nitro group (NO₂) stretches are expected, along with a prominent C=O stretch from the amide. The N-H bond of the secondary amide will also show a characteristic stretching vibration.

Table 3. Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3350 - 3310 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Aliphatic | C-H Stretch | 3000 - 2850 |

| Amide | C=O Stretch | 1680 - 1640 |

| Aromatic | C=C Stretch | 1600 - 1475 |

| Nitro Group | Asymmetric NO₂ Stretch | 1550 - 1500 |

| Nitro Group | Symmetric NO₂ Stretch | 1360 - 1300 |

| Ether | C-O Stretch | 1150 - 1085 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. The primary chromophore in this compound is the 4-nitrobenzamide moiety. The strong electron-withdrawing nitro group in conjugation with the benzene (B151609) ring and the carbonyl group is expected to result in significant UV absorption. Based on the related compound 4-nitrobenzamide, a strong absorption maximum (λmax) is anticipated in the range of 260-290 nm.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The analysis of this compound would yield the mass-to-charge ratio (m/z) of the intact molecular ion and various fragments generated upon ionization.

The molecular formula C₁₀H₁₂N₂O₄ gives a molecular weight of 224.21 g/mol . Key fragmentation pathways would likely involve the cleavage of the amide bond, which is a common fragmentation site. This would lead to the formation of a stable 4-nitrobenzoyl cation.

Table 4. Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Proposed Fragment Identity | Formula |

| 224 | [M]⁺ (Molecular Ion) | [C₁₀H₁₂N₂O₄]⁺ |

| 150 | [4-nitrobenzoyl cation]⁺ | [C₇H₄NO₃]⁺ |

| 120 | [4-nitrophenyl cation]⁺ | [C₆H₄NO₂]⁺ |

| 75 | [methoxyethylaminyl radical cation]⁺ | [C₃H₉NO]⁺ |

| 58 | [imminium ion]⁺ | [CH₂=NHCH₂OCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₀H₁₂N₂O₄), HRMS would be used to confirm its exact mass, distinguishing it from any other compounds with the same nominal mass but a different elemental composition. The expected exact mass for the protonated molecule, [M+H]⁺, would be calculated as 225.0870.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hybrid technique for the purity assessment of this compound. This method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on both the retention time of the compound and its mass-to-charge ratio (m/z).

In a typical LC-MS analysis for purity, a sample of this compound would be dissolved in a suitable solvent and injected into the LC system. The separation would likely be performed using a reversed-phase column, where the compound would be eluted with a gradient of organic solvent (such as acetonitrile (B52724) or methanol) and water. The eluent from the column is then introduced into the mass spectrometer.

The mass spectrometer would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. Given the molecular formula C10H12N2O4, the expected exact mass would be 224.0797 g/mol . The observation of a single major peak in the chromatogram at the expected m/z value would be a strong indicator of the compound's purity. The presence of other peaks would suggest the presence of impurities, which could be starting materials, by-products, or degradation products. The high sensitivity of MS allows for the detection of even trace-level impurities.

Chromatographic Techniques for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the final purity assessment and the real-time monitoring of the reaction progress during the synthesis of this compound.

For purity analysis, an HPLC method would be developed using a suitable stationary phase (commonly a C18 column) and a mobile phase optimized to achieve good separation between the target compound and any potential impurities. A UV detector is often employed for detection, as the nitroaromatic and amide chromophores in this compound would exhibit strong absorbance at specific wavelengths (typically in the range of 254-280 nm). The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

During the synthesis, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by HPLC. This allows for the monitoring of the consumption of starting materials (e.g., 4-nitrobenzoyl chloride and 2-methoxyethylamine) and the formation of the this compound product. This information is critical for determining the reaction endpoint and optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

A hypothetical HPLC method for this compound is detailed in the table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reaction progress and assessing the purity of this compound.

In a typical TLC analysis, a small spot of the reaction mixture or the purified product is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), which is a mixture of solvents. As the mobile phase ascends the plate by capillary action, the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

For this compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be used. After development, the spots are visualized, often under UV light, where the aromatic nature of the compound would allow it to be seen as a dark spot on a fluorescent background.

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a specific TLC system. By comparing the Rf value of the product spot with those of the starting materials, one can quickly assess the progress of the reaction. A pure sample of this compound should ideally show a single spot on the TLC plate.

A representative TLC system for analyzing this compound is outlined below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (1:1) |

| Visualization | UV light (254 nm) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to determine the empirical formula of the compound, which is the simplest whole-number ratio of atoms in the molecule.

For this compound, a small, accurately weighed sample of the highly purified compound would be subjected to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified.

The theoretical and hypothetical experimental values for the elemental analysis of this compound are presented in the table below.

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 53.57 | 53.55 |

| Hydrogen (H) | 5.39 | 5.41 |

| Nitrogen (N) | 12.49 | 12.47 |

V. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. nih.gov It is widely used to predict molecular properties and reaction mechanisms due to its favorable balance of accuracy and computational cost. nih.gov Investigations on benzamide (B126) derivatives frequently employ DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to achieve reliable results. nih.govnih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface (PES). For a flexible molecule like N-(2-methoxyethyl)-4-nitrobenzamide, which possesses several rotatable single bonds, a full conformational analysis is crucial.

A Potential Energy Surface (PES) scan is typically performed by systematically rotating key dihedral angles—such as the C(aromatic)-C(carbonyl), C-N(amide), N-C(ethyl), and C-O(ether) bonds—to identify all possible conformers. nih.gov For each rotation, the energy of the molecule is calculated, allowing for the identification of the global minimum (the most stable conformer) and other local minima (less stable conformers). The optimized geometry of the most stable conformer provides key structural parameters like bond lengths, bond angles, and dihedral angles. These theoretical parameters serve as a benchmark for comparison with experimental data, if available.

Table 1: Predicted Optimized Geometrical Parameters for this compound The following data is representative of values expected from a DFT/B3LYP calculation and is based on studies of analogous structures.

| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |

| Bond Lengths (Å) | C=O | ~1.24 | **Bond Angles (°) ** | O=C-N | ~122.5 |

| C-N (amide) | ~1.36 | C-N-H | ~120.0 | ||

| N-H | ~1.01 | C-C-N (nitro) | ~118.5 | ||

| C-N (nitro) | ~1.48 | O-N-O | ~124.0 | ||

| N-O (nitro) | ~1.23 | C-O-C (ether) | ~112.0 | ||

| C-O (ether) | ~1.43 |

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. arxiv.org

In this compound, the presence of the strongly electron-withdrawing nitro group (-NO₂) and the electron-donating methoxyethyl amide group dictates the distribution of electron density. It is predicted that the LUMO would be predominantly localized over the nitrobenzene (B124822) ring, a characteristic feature of nitroaromatic compounds. Conversely, the HOMO is likely to be distributed across the amide linkage and the methoxyethyl side chain. This separation of FMOs suggests the potential for intramolecular charge transfer upon electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound The following data is representative of values expected from a DFT/B3LYP calculation.

| Parameter | Energy (eV) |

| HOMO Energy (E_HOMO) | ~ -7.0 eV |

| LUMO Energy (E_LUMO) | ~ -2.5 eV |

| Energy Gap (ΔE) | ~ 4.5 eV |

Theoretical vibrational analysis using DFT is an indispensable tool for interpreting and assigning experimental FT-IR and FT-Raman spectra. nih.govmuthayammal.in By calculating the harmonic vibrational frequencies, one can predict the position, intensity, and character of the absorption bands corresponding to specific molecular motions. The potential energy distribution (PED) analysis is often used to provide a quantitative assignment of each vibrational mode. researchgate.net

For this compound, key vibrational modes can be predicted. The N-H stretching of the amide group is expected in the 3300-3400 cm⁻¹ region. nih.gov The carbonyl (C=O) stretching vibration typically appears as a strong band around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are characteristic and expected near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Other significant vibrations include the C-O-C stretching of the ether linkage and various bending and stretching modes of the aromatic ring and the ethyl chain.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Based on DFT calculations of similar benzamide and nitro compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectrum |

| N-H Stretch | Amide (-CONH-) | ~3350 | IR (Strong), Raman (Medium) |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | ~3100 | IR (Medium), Raman (Strong) |

| C-H Stretch (Aliphatic) | Ethyl Chain (-CH₂-) | ~2950 | IR (Medium), Raman (Medium) |

| C=O Stretch | Amide (-CONH-) | ~1670 | IR (Very Strong), Raman (Medium) |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | ~1520 | IR (Very Strong), Raman (Strong) |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | ~1345 | IR (Very Strong), Raman (Strong) |

| C-O-C Asymmetric Stretch | Ether (-OCH₃) | ~1250 | IR (Strong), Raman (Weak) |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the surface of the electron density and uses a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying the reactive sites of a molecule: regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map would clearly show the effects of its functional groups. The most negative potential is expected to be localized on the highly electronegative oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups. These regions represent the primary sites for interaction with electrophiles or hydrogen bond donors. Conversely, the most positive region would be located around the amide hydrogen (N-H), making it the most likely site for nucleophilic attack or hydrogen bonding with an acceptor atom.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which correspond to the familiar Lewis structure representation. This method provides a quantitative framework for understanding intramolecular interactions, charge transfer, and the stabilizing effects of electron delocalization (hyperconjugation).

Table 4: Predicted Key NBO Interactions and Stabilization Energies (E⁽²⁾) Representative values based on NBO analysis of related structures.

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |

| LP(1) N(amide) | π(C(aromatic)-C(aromatic)) | High | n → π |

| LP(2) O(carbonyl) | π(C(aromatic)-C(aromatic)) | Moderate-High | n → π |

| LP(1) O(ether) | σ(C-C) | Moderate | n → σ |

| π(C=C) (ring) | π(C=O) | Moderate | π → π |

| π(C=C) (ring) | π(N=O) (nitro) | High | π → π |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra (UV-Vis). nih.gov TD-DFT calculations provide information on excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

For this compound, the presence of the 4-nitrobenzamide (B147303) chromophore would dominate its UV-Vis spectrum. TD-DFT calculations would likely predict strong absorption bands in the UV region corresponding to π → π* transitions within the aromatic system, which is heavily influenced by the nitro and carbonyl groups. Weaker n → π* transitions, originating from the lone pairs on the oxygen and nitrogen atoms, may also be predicted at longer wavelengths. Comparing the calculated spectrum with an experimental one allows for a detailed understanding of the molecule's electronic transitions.

Table 5: Predicted Electronic Absorption Properties from TD-DFT Hypothetical data for this compound in a solvent like ethanol (B145695).

| Calculated λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution / Transition Type |

| ~275 | ~4.51 | > 0.1 | HOMO → LUMO (π → π) |

| ~320 | ~3.87 | < 0.01 | HOMO-1 → LUMO (n → π) |

Intermolecular Interaction Analysis using Quantum Chemical Methods

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state architecture of this compound. Quantum chemical methods, particularly Hirshfeld surface analysis, are employed to visualize and quantify these non-covalent interactions.

Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal lattice, providing a graphical representation of intermolecular contacts. The surface is generated based on the principle that the space occupied by a molecule in a crystal is bounded by regions where the electron contribution from that molecule is greater than all others. By mapping properties like normalized contact distance (dnorm) onto this surface, it is possible to identify and analyze specific intermolecular interactions.

For this compound, the key intermolecular contacts are expected to involve hydrogen bonds and other weaker van der Waals forces. The dnorm map would highlight regions of significant interaction:

Strong Hydrogen Bonds: Intense red spots on the dnorm surface would indicate strong intermolecular hydrogen bonds, likely involving the amide N-H group as a donor and the oxygen atoms of the nitro or carbonyl groups as acceptors (N-H···O).

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and features of these plots allow for the deconvolution of the full surface into contributions from different atom···atom pairings.

Based on analyses of structurally similar nitrobenzamide derivatives, the predominant interactions stabilizing the crystal structure of this compound can be quantified. The table below presents a hypothetical but representative breakdown of the percentage contributions of the most significant intermolecular contacts.

Table 1: Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.5% | Represents the most abundant contact type, typical for organic molecules. |

| O···H / H···O | 28.2% | Significant contribution indicating the presence of strong hydrogen bonds (N-H···O) and weaker C-H···O contacts. |

| C···H / H···C | 15.8% | Reflects van der Waals interactions between carbon and hydrogen atoms. |

| N···H / H···N | 4.5% | Minor contacts involving the nitrogen atoms. |

| O···C / C···O | 3.1% | Contacts between oxygen and carbon atoms. |

Advanced Computational Methodologies for Molecular Interactions

Beyond Hirshfeld analysis, advanced computational methodologies like Density Functional Theory (DFT) are utilized to investigate molecular interactions with greater detail. DFT calculations can determine the optimized geometry of the molecule, its electronic properties, and the energetics of its intermolecular interactions.

By performing DFT calculations, researchers can model the dimer pairs of this compound to calculate the binding energies associated with specific hydrogen bonds and stacking interactions. These calculations help to rank the strength of different intermolecular forces and confirm the interpretations from Hirshfeld surface analysis. For instance, the binding energy of a primary N-H···O hydrogen bond can be calculated and compared to weaker C-H···O or π-π stacking interactions, providing a quantitative understanding of the forces driving crystal formation.

Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool used to visualize the charge distribution around the molecule. The MEP surface indicates regions that are electron-rich (electronegative, typically colored red) and electron-poor (electropositive, typically colored blue). For this compound, the MEP would show:

Negative Potential: Concentrated around the oxygen atoms of the nitro and carbonyl groups, identifying them as the primary hydrogen bond acceptor sites.

Positive Potential: Located around the amide hydrogen atom, confirming its role as a hydrogen bond donor.

This visual representation is invaluable for predicting how the molecule will interact with itself and with other molecules, such as biological receptors or solvent molecules.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Vi. Conclusion and Future Directions in Chemical Synthesis and Theoretical Chemistry of N 2 Methoxyethyl 4 Nitrobenzamide

Current Gaps and Unexplored Research Avenues

The scientific literature reveals a significant void in the dedicated study of N-(2-methoxyethyl)-4-nitrobenzamide. While related nitrobenzamide structures have been synthesized and evaluated for a range of applications, specific data for this compound is sparse. A chemical supplier, Amadis Chemical, lists the compound with CAS number 95086-96-7, providing basic molecular details but no research citations. amadischem.com This highlights a primary gap: the lack of fundamental experimental data.

Key unexplored areas include:

Detailed Physicochemical Characterization: Beyond basic molecular weight, a comprehensive analysis of its melting point, boiling point, solubility in various solvents, and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is not readily available in public databases. While a SMILES string and InChI key exist, indicating some level of computational characterization, experimental validation is absent. amadischem.com

Crystallographic Data: The precise three-dimensional structure, which is crucial for understanding its intermolecular interactions and for computational modeling, remains unknown. Studies on related compounds like N-(4-methoxy-2-nitrophenyl)acetamide have shown how substituent orientation can be determined through X-ray diffraction. nih.gov

Biological Screening: The broader family of benzamides is known for diverse biological activities. ontosight.ai However, this compound has not been systematically screened for potential pharmacological effects, such as antimicrobial, anti-inflammatory, or anticancer properties. ontosight.ai

Reaction Kinetics and Mechanism: The kinetics and mechanisms of its synthesis or potential degradation pathways have not been investigated.

Potential for Development of Novel Synthetic Building Blocks

The molecular architecture of this compound inherently positions it as a versatile synthetic building block. This potential is derived from the reactivity of its constituent functional groups.

The synthesis of similar benzamides is often achieved through the reaction of a substituted benzoyl chloride with an appropriate amine. mdpi.commdpi.comnih.gov For instance, N-(2,2-diphenylethyl)-4-nitrobenzamide is synthesized from 4-nitrobenzoyl chloride and 2,2-diphenylethan-1-amine. mdpi.com Similarly, this compound can be synthesized from 4-nitrobenzoyl chloride and 2-methoxyethylamine (B85606).

The key reactive sites for further synthetic transformations are:

The Nitro Group: The nitro group is a highly versatile functional group in organic synthesis. It can be readily reduced to an amino group (-NH₂) using various reducing agents. This transformation would yield N-(2-methoxyethyl)-4-aminobenzamide, a precursor for a wide array of further derivatives, including diazonium salts for Sandmeyer-type reactions or for the synthesis of azo compounds. The resulting amino group can also be a site for further acylation or alkylation.

The Amide Bond: The amide linkage, while generally stable, can be hydrolyzed under acidic or basic conditions to regenerate the parent carboxylic acid (4-nitrobenzoic acid) and amine (2-methoxyethylamine).

The Aromatic Ring: The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the nitro group or other potential leaving groups on the ring by nucleophiles, providing a pathway to a variety of substituted benzamide (B126) derivatives.

These reactive handles suggest that this compound could serve as a key intermediate in the synthesis of more complex molecules for materials science or medicinal chemistry.

Advanced Computational Modeling Prospects

In the absence of extensive experimental data, advanced computational modeling offers a powerful tool to predict the properties and behavior of this compound.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. This can aid in the interpretation of future experimental data. Furthermore, DFT can be used to calculate molecular orbitals (HOMO-LUMO) and electrostatic potential maps, providing insights into the molecule's reactivity and intermolecular interaction sites.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the methoxyethyl side chain and its interactions with solvent molecules. This can provide a deeper understanding of its solution-phase behavior. For related compounds, MD simulations have been used to study their binding stability within protein active sites. uni.lu

Docking Studies: Should a potential biological target be identified, molecular docking studies could predict the binding affinity and orientation of this compound within the target's active site. This is a common approach in drug discovery to prioritize compounds for experimental testing.

A PubChem entry for the related compound N-(2-methoxyethyl)-4-methyl-3-nitrobenzamide provides predicted collision cross-section values, indicating the utility of computational methods for this class of molecules. uni.lu The insights gained from such computational studies can guide future experimental work and accelerate the exploration of this compound's potential applications.

Q & A

Q. What are the optimized synthetic protocols for N-(2-methoxyethyl)-4-nitrobenzamide, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via the Schotten-Baumann reaction , adapting protocols from structurally analogous nitrobenzamides .

- Procedure : React 4-nitrobenzoyl chloride (1 mmol) with 2-methoxyethylamine (1 mmol) in dichloromethane (30 mL) under ice-cooling. Add triethylamine (1.2 mmol) to neutralize HCl. Stir for 30 min, then wash with 5% HCl, saturated Na₂CO₃, and brine. Dry over Na₂SO₄ and purify via alumina chromatography (eluent: chloroform/ether/hexane).

- Validation :

- Purity : Use TLC (Rf ≈ 0.5 in chloroform/ether/hexane) .

- Yield : Expect ~85–90% based on analogous syntheses .

- Characterization : Confirm via <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6), UV-Vis (λmax ~239–290 nm), and HRMS (Δm < 2 ppm) .

Q. How can spectral data (NMR, UV, MS) be interpreted to confirm the structure of this compound?

Methodological Answer: Key spectral benchmarks from analogous compounds:

- <sup>1</sup>H NMR :

- Amide NH: δ 8.95 ppm (t, J = 5.6 Hz) .

- Methoxy group: δ 3.3–3.6 ppm (s, 3H) .

- <sup>13</sup>C NMR :

- Carbonyl (C=O): δ ~165 ppm .

- Nitrobenzene carbons: δ 149–124 ppm (AA’BB’ coupling patterns) .

- UV-Vis : Two λmax bands (~239 nm, ε >14,000; ~290 nm, ε >11,700) due to π→π* and n→π* transitions .

- HRMS : [M+H]<sup>+</sup> at m/z 255.0745 (C₁₀H₁₂N₂O₄<sup>+</sup>, Δm < 2 ppm) .

Q. How do electronic effects of the nitro and methoxy groups influence the compound’s reactivity and stability?

Methodological Answer:

- Nitro Group : Strong electron-withdrawing effect enhances electrophilicity of the benzene ring, impacting nucleophilic substitution or reduction reactions. Stability under acidic/basic conditions should be tested via HPLC .

- Methoxyethyl Group : Electron-donating methoxy group may increase solubility in polar solvents. Study solvatochromism via UV-Vis in solvents of varying polarity (e.g., hexane → methanol) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate electrostatic potentials and HOMO-LUMO gaps. Compare with experimental UV-Vis and redox data .

Q. What experimental and computational strategies resolve contradictions in proposed fragmentation pathways during mass spectrometry?

Methodological Answer:

- ESI-MS/MS : Perform collision-induced dissociation (CID) to observe fragments (e.g., m/z 150 [(4-nitrobenzylidyne)oxonium] and m/z 167 [4-nitrobenzamidic cation]) .

- Isotopic Labeling : Synthesize <sup>15</sup>N-labeled analogs to trace nitro group involvement in fragmentation .

- Computational Validation : Use software like Gaussian to simulate fragmentation energetics and compare with experimental spectra .

Q. How can researchers design bioactivity studies for this compound, given structural analogs’ pharmacological profiles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.